molecular formula C24H21N3O6S B1682871 T-26c CAS No. 869296-13-9

T-26c

Cat. No.: B1682871
CAS No.: 869296-13-9
M. Wt: 479.5 g/mol
InChI Key: CDQRIIUMNLMHRH-UHFFFAOYSA-N
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Mechanism of Action

T-26c, also known as “4-(((2-((3-Methoxybenzyl)carbamoyl)-4-oxo-1,4-dihydrothieno[2,3-d]pyrimidin-5-yl)methoxy)methyl)benzoic acid”, is a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13) .

Target of Action

This compound primarily targets matrix metalloproteinase-13 (MMP-13) . MMP-13 is a member of the matrix metalloproteinase family, which are involved in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .

Mode of Action

This compound interacts with MMP-13 by binding to the enzyme and inhibiting its activity . This interaction prevents MMP-13 from breaking down collagen in the extracellular matrix .

Biochemical Pathways

The inhibition of MMP-13 by this compound affects the biochemical pathway of extracellular matrix degradation . By preventing the breakdown of collagen, this compound can potentially slow down processes such as tissue remodeling and disease progression .

Pharmacokinetics

This compound is well absorbed in all species at the oral dose of 10–20 mg/kg . It has been observed that the oral administration of the disodium salt formulations of this compound to guinea pigs results in significant increases in AUC (8357 ng h/mL) and C max (1445 ng/ mL) compared with those of the free acid this compound (AUC = 6478 ng h/ mL and C max = 911 ng/mL) .

Result of Action

The primary molecular effect of this compound is the inhibition of MMP-13 activity, which results in a significant reduction in the breakdown of collagen . On a cellular level, this can affect processes such as cell migration, proliferation, differentiation, apoptosis, and host defense .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of this compound, potentially influencing its absorption and distribution . Additionally, factors such as temperature and the presence of other substances can affect the stability and activity of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of T-26c involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

T-26c undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

Scientific Research Applications

T-26c has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

T-26c stands out due to its exceptionally high potency and selectivity for matrix metalloproteinase-13. Its IC50 value of 6.75 pM is significantly lower than that of many other MMP-13 inhibitors, making it a valuable tool for research and potential therapeutic applications.

Properties

IUPAC Name

4-[[2-[(3-methoxyphenyl)methylcarbamoyl]-4-oxo-3H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O6S/c1-32-18-4-2-3-15(9-18)10-25-22(29)20-26-21(28)19-17(13-34-23(19)27-20)12-33-11-14-5-7-16(8-6-14)24(30)31/h2-9,13H,10-12H2,1H3,(H,25,29)(H,30,31)(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQRIIUMNLMHRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=NC3=C(C(=CS3)COCC4=CC=C(C=C4)C(=O)O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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